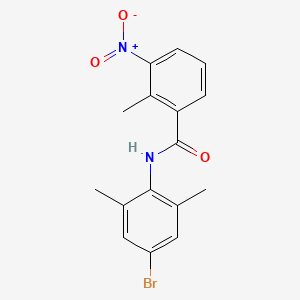![molecular formula C21H22N2OS B5153913 N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5153913.png)
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide, also known as DPTB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the thiazole family and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide is not fully understood. However, it has been proposed that N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide exerts its antimicrobial effects by disrupting the bacterial cell membrane. In anticancer studies, N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been found to induce apoptosis (programmed cell death) in cancer cells. In anti-inflammatory studies, N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been shown to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been shown to have minimal toxicity in animal studies. It has been found to be well-tolerated and does not cause any significant adverse effects. In addition, N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide is its broad spectrum of activity against various bacterial strains and cancer types. In addition, N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been shown to be well-tolerated and has good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide. One potential direction is the optimization of the synthesis method to improve yield and purity. Another direction is the investigation of the mechanism of action of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide, which could provide insight into its therapeutic potential. Additionally, further studies are needed to evaluate the efficacy of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide in animal models of various diseases. Finally, the development of novel formulations of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Synthesemethoden
The synthesis of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide involves the reaction of 2,5-dimethylphenyl isothiocyanate with 4-aminobenzophenone in the presence of a base. The resulting product is then treated with propyl bromide to yield N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide. This method has been optimized for high yields and purity, making N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide a readily available compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. In antimicrobial studies, N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been found to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. In anticancer studies, N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been shown to inhibit the growth of cancer cells in various cancer types, including breast, lung, and colon cancer. In anti-inflammatory studies, N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been found to reduce inflammation in animal models of arthritis and colitis.
Eigenschaften
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-4-8-18-19(17-13-14(2)11-12-15(17)3)22-21(25-18)23-20(24)16-9-6-5-7-10-16/h5-7,9-13H,4,8H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLCIDPFEAUHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5153832.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbenzamide](/img/structure/B5153852.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5153870.png)
![N,N-diethyl-4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B5153875.png)
![isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5153878.png)
![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5153894.png)
![N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5153900.png)


![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5153907.png)
![N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5153921.png)
![N-cyclohexyl-3-({[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amino}methyl)-N-methyl-2-pyridinamine](/img/structure/B5153923.png)
![2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B5153928.png)